

Spectroscopic Profile of 2-Amino-1H-imidazole-4,5-dicarbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-1H-imidazole-4,5-dicarbonitrile

Cat. No.: B1265959

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Amino-1H-imidazole-4,5-dicarbonitrile**, a key intermediate in the synthesis of various heterocyclic compounds. The information presented is curated for researchers, scientists, and professionals in the field of drug development and materials science, offering a centralized resource for the characterization of this compound.

Chemical Structure

The chemical structure of **2-Amino-1H-imidazole-4,5-dicarbonitrile** is provided below, with key atoms numbered for reference in the subsequent spectroscopic data tables. This numbering scheme facilitates the correlation between the molecular structure and its spectral features.

Caption: Chemical structure of **2-Amino-1H-imidazole-4,5-dicarbonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for **2-Amino-1H-imidazole-4,5-dicarbonitrile**.

¹H NMR Data

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration
NH (imidazole ring)	~12.5 (broad)	Singlet	1H
NH ₂ (amino group)	~7.5 (broad)	Singlet	2H

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The broadness of the NH and NH₂ signals is due to quadrupole broadening and chemical exchange.

¹³C NMR Data

Carbon Assignment	Chemical Shift (δ , ppm)
C2 (imidazole ring)	~155
C4, C5 (imidazole ring)	~110-120
CN (nitrile groups)	~115

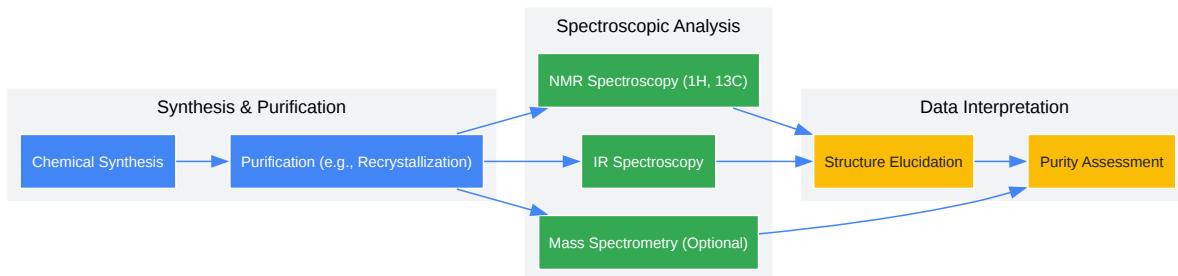
Note: Chemical shifts are referenced to tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The table below lists the characteristic IR absorption bands for **2-Amino-1H-imidazole-4,5-dicarbonitrile**.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3400-3200 (broad)	N-H stretch	NH and NH ₂
2230-2210	C≡N stretch	Nitrile
1650-1550	C=N stretch, N-H bend	Imidazole ring, Amino group
1500-1400	C=C stretch	Imidazole ring

Experimental Protocols


Synthesis of 2-Amino-1H-imidazole-4,5-dicarbonitrile

A common synthetic route to **2-Amino-1H-imidazole-4,5-dicarbonitrile** involves the condensation of diaminomaleonitrile (DAMN) with a suitable one-carbon synthon. A typical procedure is as follows:

- **Reaction Setup:** A solution of diaminomaleonitrile in a suitable solvent (e.g., an alcohol or an orthoformate) is prepared in a reaction vessel equipped with a reflux condenser.
- **Reagent Addition:** An excess of a one-carbon source, such as triethyl orthoformate, is added to the solution.
- **Reaction Conditions:** The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled, and the product is typically isolated by filtration. The crude product can be purified by recrystallization from an appropriate solvent to yield pure **2-Amino-1H-imidazole-4,5-dicarbonitrile**.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic characterization of a synthesized compound like **2-Amino-1H-imidazole-4,5-dicarbonitrile** is outlined in the following diagram.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-1H-imidazole-4,5-dicarbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1265959#spectroscopic-data-of-2-amino-1h-imidazole-4,5-dicarbonitrile-nmr-ir>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com